molecular formula C15H19N3O B14871544 3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one

3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one

Cat. No.: B14871544
M. Wt: 257.33 g/mol
InChI Key: WKYSTYIGVFDOAM-UHFFFAOYSA-N
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Description

3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one: is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced via nucleophilic substitution reactions. This involves reacting the quinazolinone core with 4-methylpiperidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

    Final Coupling: The final step involves coupling the piperidine-substituted quinazolinone with a suitable alkylating agent to introduce the methyl group at the piperidine nitrogen.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and suitable alkylating agents.

Major Products

    Oxidation: N-oxide derivatives of the piperidine moiety.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various alkylated derivatives depending on the alkylating agent used.

Scientific Research Applications

3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one: has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor interactions, the compound may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound without the piperidine moiety.

    4-methylpiperidine: The piperidine derivative without the quinazolinone core.

    3-((4-methylpiperidin-1-yl)methyl)quinazoline: Similar structure but lacks the carbonyl group at the 4-position.

Uniqueness

3-((4-methylpiperidin-1-yl)methyl)quinazolin-4(3H)-one: is unique due to the combination of the quinazolinone core and the piperidine moiety, which imparts distinct pharmacological properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C15H19N3O

Molecular Weight

257.33 g/mol

IUPAC Name

3-[(4-methylpiperidin-1-yl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H19N3O/c1-12-6-8-17(9-7-12)11-18-10-16-14-5-3-2-4-13(14)15(18)19/h2-5,10,12H,6-9,11H2,1H3

InChI Key

WKYSTYIGVFDOAM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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